5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridinone compound followed by the introduction of the ethoxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridinones.
Scientific Research Applications
5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides
Uniqueness
Compared to similar compounds, 5-Amino-3-bromo-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has a unique ethoxymethyl group that can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(ethoxymethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-14-5-12-4-7(11)6(2)8(10)9(12)13/h4H,3,5,11H2,1-2H3 |
InChI Key |
GLMJPBTVIQYXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C(=C(C1=O)Br)C)N |
Origin of Product |
United States |
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